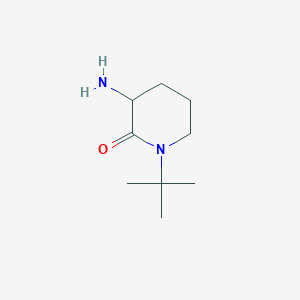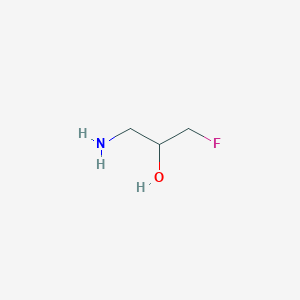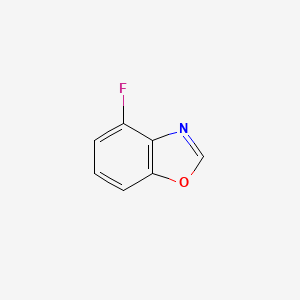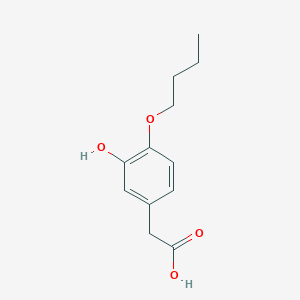![molecular formula C23H25F4N3O4S B12292149 2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide](/img/structure/B12292149.png)
2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-{[4-[(5-etilsulfonil-1H-pirrolo[2,3-c]piridin-2-il)metil]-5,5,5-trifluoro-4-hidroxi-2-metilpentan-2-il]benzamida es un compuesto orgánico complejo que presenta un núcleo de pirrolo[2,3-c]piridina. Este compuesto es de interés debido a sus posibles actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
La síntesis de 5-fluoro-2-{[4-[(5-etilsulfonil-1H-pirrolo[2,3-c]piridin-2-il)metil]-5,5,5-trifluoro-4-hidroxi-2-metilpentan-2-il]benzamida implica múltiples pasos, incluida la formación del núcleo de pirrolo[2,3-c]piridina y la posterior funcionalización. Las rutas sintéticas comunes incluyen:
Reacciones de ciclación: Formación del núcleo de pirrolo[2,3-c]piridina mediante la ciclación de precursores apropiados.
Transformaciones de grupos funcionales: Introducción de los grupos etilsulfonil, trifluorometil e hidroxilo mediante diversas transformaciones orgánicas.
Reacciones de acoplamiento: Acoplamiento final del pirrolo[2,3-c]piridina funcionalizado con la porción benzamida.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la escalabilidad.
Análisis De Reacciones Químicas
5-fluoro-2-{[4-[(5-etilsulfonil-1H-pirrolo[2,3-c]piridin-2-il)metil]-5,5,5-trifluoro-4-hidroxi-2-metilpentan-2-il]benzamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en los grupos hidroxilo y etilsulfonil.
Reducción: Las reacciones de reducción pueden dirigirse a las funcionalidades nitro y carbonilo.
Sustitución: Los grupos trifluorometil y fluorobenzamida pueden participar en reacciones de sustitución nucleofílica.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
5-fluoro-2-{[4-[(5-etilsulfonil-1H-pirrolo[2,3-c]piridin-2-il)metil]-5,5,5-trifluoro-4-hidroxi-2-metilpentan-2-il]benzamida tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se estudia por su potencial como agente antiviral, antiinflamatorio y anticancerígeno.
Investigación biológica: Se utiliza para investigar la inhibición de enzimas y vías específicas involucradas en los procesos de la enfermedad.
Biología química: El compuesto sirve como herramienta para estudiar las interacciones entre moléculas pequeñas y macromoléculas biológicas.
Mecanismo De Acción
El mecanismo de acción de 5-fluoro-2-{[4-[(5-etilsulfonil-1H-pirrolo[2,3-c]piridin-2-il)metil]-5,5,5-trifluoro-4-hidroxi-2-metilpentan-2-il]benzamida implica su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores y vías de señalización. Los efectos del compuesto se median a través de la unión a estas dianas, lo que lleva a la modulación de su actividad y efectos biológicos posteriores .
Comparación Con Compuestos Similares
Compuestos similares a 5-fluoro-2-{[4-[(5-etilsulfonil-1H-pirrolo[2,3-c]piridin-2-il)metil]-5,5,5-trifluoro-4-hidroxi-2-metilpentan-2-il]benzamida incluyen:
Derivados de pirrolo[2,3-d]pirimidina: Estos compuestos comparten una estructura central similar y exhiben actividades antivirales y anticancerígenas.
Derivados de pirrolopirazina: Conocidos por sus actividades antimicrobianas e inhibidoras de quinasas.
Derivados de pirrolo[3,4-c]piridina: Estos compuestos se estudian por su potencial en el tratamiento de trastornos metabólicos.
La singularidad de 5-fluoro-2-{[4-[(5-etilsulfonil-1H-pirrolo[2,3-c]piridin-2-il)metil]-5,5,5-trifluoro-4-hidroxi-2-metilpentan-2-il]benzamida reside en sus grupos funcionales específicos y su disposición, lo que confiere distintas actividades biológicas y reactividad química.
Propiedades
Fórmula molecular |
C23H25F4N3O4S |
|---|---|
Peso molecular |
515.5 g/mol |
Nombre IUPAC |
2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide |
InChI |
InChI=1S/C23H25F4N3O4S/c1-4-35(33,34)19-8-13-7-15(30-18(13)11-29-19)10-22(32,23(25,26)27)12-21(2,3)17-6-5-14(24)9-16(17)20(28)31/h5-9,11,30,32H,4,10,12H2,1-3H3,(H2,28,31) |
Clave InChI |
AUIFRJWXYUNPPV-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=NC=C2C(=C1)C=C(N2)CC(CC(C)(C)C3=C(C=C(C=C3)F)C(=O)N)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine](/img/structure/B12292081.png)

![[4-Hydroxy-2,5-bis(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (3,4,5-trihydroxy-1-oxopentan-2-yl) hydrogen phosphate](/img/structure/B12292093.png)
![[[5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12292098.png)
![5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12292100.png)
![tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B12292105.png)
![3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B12292111.png)
![L-Alanine,N-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-L-leucyl-, ethylester](/img/structure/B12292121.png)
![N,N-dimethyl-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexan-1-amine oxide](/img/structure/B12292129.png)



![17-(5,6-Dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292162.png)
